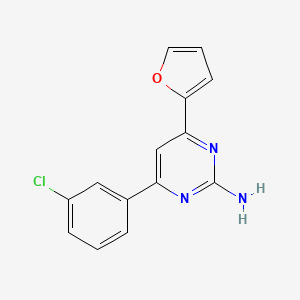
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4-DTPT, is a small molecule drug candidate that has been studied in the context of various diseases and disorders. It is a synthetic compound with a pyrimidine-based core structure and two aromatic rings. 4-DTPT has recently gained attention as a potential therapeutic agent for the treatment of cancer, inflammation, and diabetes.
作用机制
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood, but it is thought to involve the inhibition of multiple cellular signaling pathways. It is believed that 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine may act by modulating the activity of various enzymes and proteins, such as protein kinases, phosphatases, and transcription factors. In addition, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine may act by modulating the expression of various genes, such as those involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have been studied in various in vitro and in vivo models. In vitro studies have demonstrated that 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can inhibit the growth of various cancer cell lines, as well as modulate the expression of various genes involved in cancer cell proliferation and apoptosis. In vivo studies have demonstrated that 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can reduce tumor growth and inflammation in animal models of cancer and inflammation.
实验室实验的优点和局限性
The advantages of using 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its low toxicity, its ability to modulate multiple cellular signaling pathways, and its ability to modulate the expression of various genes. The limitations of using 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its lack of specificity for certain targets, its potential for off-target effects, and its potential to cause toxicity in certain cell types.
未来方向
For the use of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine include further research into its mechanism of action, its potential for use in combination with other therapeutic agents, and its potential for use in the treatment of other diseases and disorders. Additionally, further research into the safety and efficacy of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in clinical trials is needed to determine its potential as a therapeutic agent.
合成方法
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized via a number of different methods, including a solvent-free synthesis, a microwave-assisted synthesis, and a synthesis using an ionic liquid. In a solvent-free synthesis, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is prepared by the reaction of 2,4-dimethoxyphenyl thiophen-2-yl pyrimidine-2-amine with a suitable base, such as sodium hydroxide. In a microwave-assisted synthesis, the reaction of 2,4-dimethoxyphenyl thiophen-2-yl pyrimidine-2-amine with a suitable base is carried out in the presence of a microwave energy source. In a synthesis using an ionic liquid, the reaction of 2,4-dimethoxyphenyl thiophen-2-yl pyrimidine-2-amine with a suitable base is carried out in the presence of an ionic liquid.
科学研究应用
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied in the context of various diseases and disorders, including cancer, inflammation, and diabetes. In cancer, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to possess anti-tumor activity in vitro and in vivo models of breast cancer, lung cancer, and melanoma. In inflammation, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to possess anti-inflammatory activity in vitro and in vivo models of colitis and rheumatoid arthritis. In diabetes, 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to possess antidiabetic activity in vitro and in vivo models of type 2 diabetes.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-10-5-6-11(14(8-10)21-2)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYSBPRZJBZDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














